molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene

Cat. No.: B14300425
CAS No.: 111999-57-6
M. Wt: 110.18 g/mol
InChI Key: JFJPGLVXPZVMCA-UHFFFAOYSA-N
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Description

2-Thiabicyclo[320]hepta-1(5),3-diene is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a thiophene ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene typically involves the [2 + 2] cycloaddition reaction of 2-butynedinitrile with alkyl-substituted thiophenes in the presence of aluminum chloride as a catalyst . The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, its reactivity in cycloaddition and rearrangement reactions makes it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylthiophene
  • 2,3,4,5-Tetramethylthiophene
  • 3-(1,1-Dimethylethyl)-2,5-dimethylthiophene
  • 4,5,6,7-Tetrahydro-1,3-dimethylbenzothiophene

Uniqueness

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene stands out due to its bicyclic structure, which imparts unique reactivity and stability compared to its monocyclic counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

111999-57-6

Molecular Formula

C6H6S

Molecular Weight

110.18 g/mol

IUPAC Name

2-thiabicyclo[3.2.0]hepta-1(5),3-diene

InChI

InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2

InChI Key

JFJPGLVXPZVMCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CS2

Origin of Product

United States

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